Methyl 4-bromo-3-cyano-2-nitrophenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-2-nitrophenylacetate (MBNCNP) is a chemical compound that has been used in a variety of scientific research applications. It is a nitro-containing compound that has a wide range of applications in biochemistry, physiology, and pharmacology. This compound has been used in a variety of laboratory experiments and has been found to have a number of advantages and limitations.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-2-nitrophenylacetate is not completely understood. It is believed that the nitro group of the compound is responsible for its biological effects. It is thought that the nitro group interacts with the active sites of enzymes and other proteins, resulting in changes in their activity. In addition, this compound is believed to interact with the cell membrane, resulting in changes in the permeability of the membrane.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, resulting in changes in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, resulting in anti-inflammatory effects. This compound has also been found to inhibit the differentiation of T-cells, resulting in immunosuppressive effects.
Advantages and Limitations for Lab Experiments
The use of Methyl 4-bromo-3-cyano-2-nitrophenylacetate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations associated with the use of this compound in laboratory experiments. It can be difficult to accurately measure the amount of this compound used in an experiment, and it can be toxic at high concentrations.
Future Directions
There are a number of potential future directions for the use of Methyl 4-bromo-3-cyano-2-nitrophenylacetate. One potential direction is the development of new methods for the synthesis of this compound. Another potential direction is the development of new methods for the delivery of this compound, such as nanoparticle delivery systems. In addition, further research is needed to better understand the mechanism of action of this compound and to identify new applications for the compound. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify new potential therapeutic applications.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-nitrophenylacetate has been used in a variety of scientific research applications. It has been used to study the effects of nitro-containing compounds on cellular processes, such as signal transduction, gene expression, and membrane transport. It has also been used to study the effects of nitro-containing compounds on enzyme activity, such as the activity of cytochrome P450 enzymes. In addition, this compound has been used to study the effects of nitro-containing compounds on the immune system, including their effects on cytokine production and T-cell differentiation.
properties
IUPAC Name |
methyl 2-(4-bromo-3-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(11)7(5-12)10(6)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJJLYIDVHRTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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